![molecular formula C14H17NO5 B6348227 4-(Furan-2-carbonyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid CAS No. 1326813-75-5](/img/structure/B6348227.png)
4-(Furan-2-carbonyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-(Furan-2-carbonyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid” is a complex organic compound. It is related to furan platform chemicals (FPCs) which are directly available from biomass . FPCs have a unique structure and potentially valuable biological activity . This compound is available for purchase from various chemical suppliers .
Synthesis Analysis
The synthesis of this compound could potentially involve asymmetric total synthesis strategies . The synthesis might start from the reaction of a γ-keto acid with a chiral amine to construct a key intermediate, which then undergoes further reactions . The synthesis could also involve the use of Lewis acidic catalysts .Molecular Structure Analysis
The molecular structure of this compound involves a furan ring, a spiro[4.5]decane skeleton, and a carboxylic acid group . The furan ring is a five-membered aromatic ring with four carbon atoms and one oxygen atom. The spiro[4.5]decane skeleton is a bicyclic structure with one atom common to both rings .Chemical Reactions Analysis
The chemical reactions involving this compound could be complex due to the presence of multiple functional groups. Carboxylic acids, like the one present in this compound, can undergo a variety of reactions, including nucleophilic acyl substitution reactions . The furan ring can also participate in various reactions .Wissenschaftliche Forschungsanwendungen
Biocatalysis and Bioconversion
The furan platform, to which this compound belongs, offers reactivity due to its mono- (furfural) or disubstituted (5-HMF) furan ring. Researchers have explored biocatalytic and fermentative methods to convert furans into valuable products. Microorganisms can efficiently oxidize and reduce furfural and 5-HMF, leading to lower-cost processes with minimal environmental impact .
Anti-Hypoxic Properties
Induction of anti-hypoxic proteins is crucial for cell protection during exposure to low-oxygen conditions. The compound’s unique structure may contribute to its potential as an anti-hypoxic agent. Further studies could explore its effects on hypoxia-inducible factor-α (HIF-α), a major transcription factor involved in cellular adaptation to hypoxia .
Pharmaceutical Intermediates
The reductive amination of furfural forms furfurylamine (FAM), a starting material for pharmaceuticals. For instance, FAM serves as a precursor in the synthesis of furtrethonium, a drug with potential therapeutic applications .
Natural Furan Esters
Streptomyces sp. isolates have been found to produce natural furan esters, including 2,5-bis(hydroxymethyl)furan monoacetate and 2,5-bis(hydroxymethyl)furan diacetate. These compounds may have diverse applications, and their isolation from microbial sources opens up new avenues for research .
Stereoselective Synthesis
Efficient and stereocontrolled routes to the 1,6,9-trioxaspiro[4.5]decane ring system (an oxa analog motif) have been developed. These structures resemble natural products and could be explored for potential antibiotic or selective anticancer properties .
Polymer Precursors and Fuels
Given the furan platform’s reactivity, derivatives like 4-(Furan-2-carbonyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid may find applications as polymer precursors or in the synthesis of new fuels. Their potential lies in replacing petroleum-based materials while maintaining desirable characteristics .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-(furan-2-carbonyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO5/c16-12(11-5-4-8-19-11)15-10(13(17)18)9-20-14(15)6-2-1-3-7-14/h4-5,8,10H,1-3,6-7,9H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDPMHPNRYFSXHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Furan-2-carbonyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

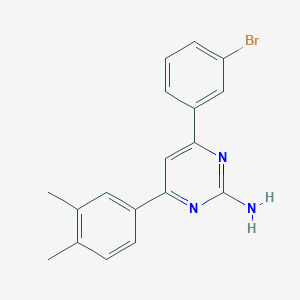
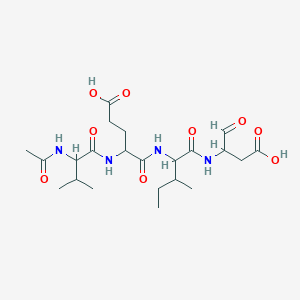
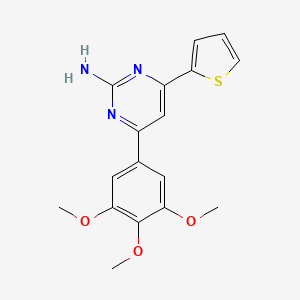
![4-[4-(Benzyloxy)phenyl]-6-(furan-2-yl)pyrimidin-2-amine](/img/structure/B6348172.png)
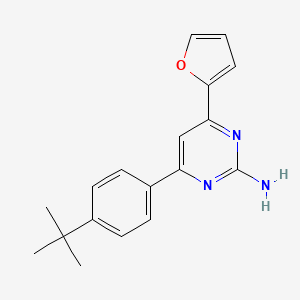
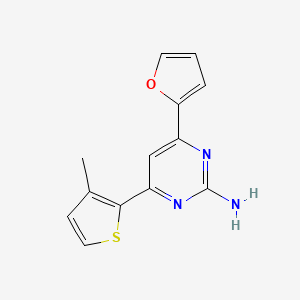
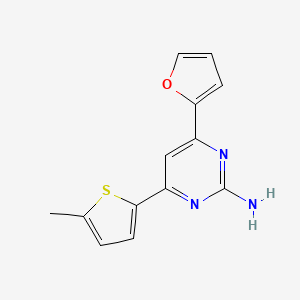
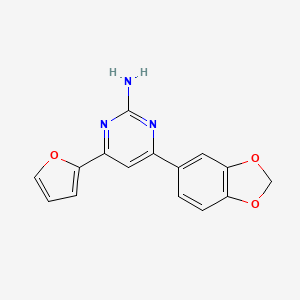
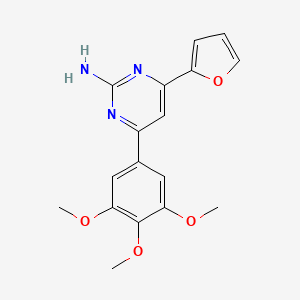
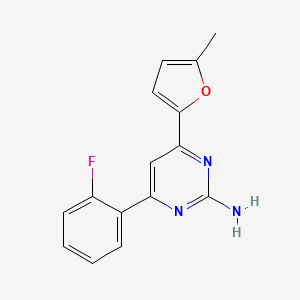
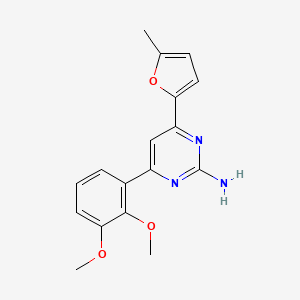

![4-(2,4-Dichlorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6348220.png)
![4-(4-Nitrobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6348225.png)